Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate is a synthetic organic compound with a complex molecular structure. It belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an ethyl ester group, an amino group, a chlorophenyl group, and a thiophene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines or ammonia.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate: Similar structure but lacks the carbonyl group, leading to different chemical reactivity and biological activity.
Ethyl 2-amino-5-(4-methylphenyl)thiophene-3-carboxylate: Similar structure but with a methyl group instead of a chlorophenyl group, affecting its pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate, with the CAS number 5655-15-2, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
- Molecular Formula : C₁₅H₁₅ClN₂O₃S
- Molecular Weight : 338.81 g/mol
- Structure : The compound features a thiophene ring, an amino group, and a chlorophenyl moiety which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly focusing on its anti-cancer properties and effects on cellular mechanisms. The following sections detail specific activities observed in research studies.
1. Anti-Cancer Activity
Recent studies have indicated that this compound exhibits significant anti-proliferative effects against various cancer cell lines.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
- A549 (lung cancer)
Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 13.42 | Induces apoptosis via mitochondrial pathway |
This compound | MDA-MB-231 | 28.89 | Cell cycle arrest in G1 phase |
These findings suggest that the compound may inhibit cancer cell growth by inducing apoptosis and interfering with cell cycle progression.
The mechanism by which this compound exerts its effects involves several pathways:
- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death.
- Cell Cycle Arrest : It causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
-
Study on MCF-7 Cells :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Results : The compound displayed a dose-dependent inhibition of cell growth with an IC50 value of 13.42 μg/mL, indicating strong anti-cancer potential.
-
Study on MDA-MB-231 Cells :
- Objective : To assess the impact on triple-negative breast cancer.
- Results : An IC50 value of 28.89 μg/mL was recorded, with evidence suggesting that the compound induces apoptosis through mitochondrial pathways.
Research Findings
Research has also explored the pharmacokinetic properties of this compound:
- Absorption and Distribution : High intestinal absorption and favorable distribution characteristics were noted, indicating potential for oral bioavailability.
Properties
IUPAC Name |
ethyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-3-21-15(20)11-8(2)12(22-13(11)17)14(19)18-10-6-4-9(16)5-7-10/h4-7H,3,17H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKCJIQMTZBUQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70971990 |
Source
|
Record name | 5-Amino-N-(4-chlorophenyl)-4-(ethoxycarbonyl)-3-methylthiophene-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70971990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5655-15-2 |
Source
|
Record name | 5-Amino-N-(4-chlorophenyl)-4-(ethoxycarbonyl)-3-methylthiophene-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70971990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.